molecular formula C12H9NO4 B13720120 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid

Katalognummer: B13720120
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: UVTCWDZUZYCHJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid is a heterocyclic compound that features a quinoline core fused with a dioxin ring

Vorbereitungsmethoden

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a dioxin precursor under acidic conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the quinoline ring or reduce specific functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid include:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H9NO4

Molekulargewicht

231.20 g/mol

IUPAC-Name

2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

InChI

InChI=1S/C12H9NO4/c14-12(15)8-3-7-4-10-11(17-2-1-16-10)5-9(7)13-6-8/h3-6H,1-2H2,(H,14,15)

InChI-Schlüssel

UVTCWDZUZYCHJA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=CC3=NC=C(C=C3C=C2O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.